tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate
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Overview
Description
tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate is a compound that has garnered significant interest in the field of chemical biology. This compound is known for its role as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as “click chemistry.” The unique structure of this compound, which includes a morpholine ring and a triazole moiety, makes it highly versatile and useful in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate typically involves a multi-step process. One common method includes the reaction of tert-butyl morpholine-4-carboxylate with an azide compound under copper-catalyzed conditions to form the triazole ring. The reaction conditions often involve the use of copper sulfate and sodium ascorbate as catalysts, with the reaction being carried out in a solvent such as dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce different functional groups into the compound .
Scientific Research Applications
tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate primarily involves its role as a ligand in CuAAC reactions. The compound coordinates with copper ions to facilitate the cycloaddition of azides and alkynes, forming 1,2,3-triazoles. This reaction is highly efficient and selective, making it valuable for various applications. The molecular targets and pathways involved include the coordination of the triazole ring with copper ions, which accelerates the reaction rate and enhances the yield .
Comparison with Similar Compounds
tert-Butyl 2-[(1H-1,2,3-triazol-1-yl)methyl]morpholine-4-carboxylate can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its enhanced water solubility and biocompatibility, making it more suitable for biological applications .
Properties
Molecular Formula |
C12H20N4O3 |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl 2-(triazol-1-ylmethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)15-6-7-18-10(8-15)9-16-5-4-13-14-16/h4-5,10H,6-9H2,1-3H3 |
InChI Key |
LEXFPNPVYROEII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CN2C=CN=N2 |
Origin of Product |
United States |
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